Silane, dichlorodioctadecyl-

Description

Evolution of Organosilane Chemistry: Foundational Concepts and Advanced Perspectives

The journey of organosilane chemistry began with the pioneering work of chemists who sought to understand the unique bonding capabilities of silicon. Unlike carbon, which readily forms stable long chains, silicon's ability to form Si-Si bonds is limited due to lower bond energy. nih.gov However, the formation of stable siloxane linkages (-O-Si-O-) when combined with oxygen opened up a vast field of possibilities. nih.gov A significant breakthrough was the Müller-Rochow direct process discovered in the 1940s, which enabled the large-scale, cost-effective production of organosilanes and laid the groundwork for the modern silicone industry. mdpi.com This process involves the direct reaction of elemental silicon with alkyl chlorides. mdpi.com

Initially, research focused on simpler organosilanes. Over time, the synthesis of more complex structures, including long-chain alkylsilanes, became feasible. researchgate.net These compounds, characterized by their long alkyl chains and reactive silane (B1218182) groups, offered new avenues for creating materials with specific properties like hydrophobicity and enhanced adhesion. cfsilicones.com The ability of silicon to expand its valence state and form hypervalent compounds, particularly with electronegative substituents, is a key aspect of its chemistry. soci.org This property is crucial for the reactions of dichlorosilanes in forming surface coatings.

Modern organosilane chemistry continues to evolve, with a focus on creating functional materials for advanced applications. This includes the development of new synthetic methods, such as the use of Lewis base activators to enhance the reactivity of allyltrichlorosilanes, and the exploration of silyl (B83357) radicals in organic synthesis and materials science. soci.orgacs.orgwiley.com The study of organosilanes has expanded to include their role in radical chemistry, offering alternatives to traditional reagents in various chemical transformations. acs.org

Significance of Dichlorodioctadecylsilane in Tailoring Interfacial Phenomena

Interfacial phenomena are the collective properties that occur at the boundary between two different phases, such as a liquid and a solid or a gas and a liquid. uomustansiriyah.edu.iqmhmedical.com The ability to control these phenomena is crucial in a wide range of applications, from preventing corrosion to designing biocompatible medical implants. Dichlorodioctadecylsilane plays a significant role in this field due to its capacity to form highly ordered and stable self-assembled monolayers (SAMs). nist.govforest.go.kr

When a substrate with hydroxyl groups on its surface is exposed to a solution containing dichlorodioctadecylsilane, the dichlorosilyl groups react with the surface hydroxyls and with trace amounts of water to form a dense, cross-linked polysiloxane network covalently bonded to the substrate. The two long octadecyl chains orient themselves away from the surface, creating a highly hydrophobic, non-polar interface. cfsilicones.com This process of self-assembly results in a molecularly smooth and robust coating that can dramatically alter the surface energy and wettability of the substrate. nist.govnih.gov

The formation of these SAMs is influenced by several factors, including the cleanliness of the substrate, the concentration of the silane solution, reaction time, and the presence of moisture. forest.go.kr The resulting monolayers can impart a variety of properties to the surface, including:

Hydrophobicity: The long alkyl chains create a water-repellent surface. cfsilicones.com

Adhesion Promotion: They can improve the bonding between organic polymers and inorganic substrates. cfsilicones.com

Biocompatibility: Modified surfaces can influence the adhesion and growth of cells. nih.gov

Reduced Friction: The ordered molecular structure can lead to surfaces with low coefficients of friction.

The ability to precisely control surface properties at the molecular level makes dichlorodioctadecylsilane a valuable tool in nanotechnology and surface engineering.

Overview of Key Research Domains for Long-Chain Dichlorosilanes

The unique properties of long-chain dichlorosilanes, such as dichlorodioctadecylsilane, have led to their application in a diverse array of research areas. Their primary function often revolves around surface modification to achieve specific functionalities.

One major research domain is the development of hydrophobic and superhydrophobic surfaces . These surfaces have applications in self-cleaning coatings, anti-icing technologies, and moisture-resistant electronics. The long alkyl chains of dichlorodioctadecylsilane are key to achieving the necessary low surface energy. cfsilicones.com

In the field of biomaterials and biomedical devices , these silanes are used to modify the surfaces of implants and biosensors. cfsilicones.comlehigh.edu By creating surfaces that can control protein adsorption and cell adhesion, researchers can improve the biocompatibility of medical devices and the performance of diagnostic tools. nih.govnih.gov For instance, SAMs can be used to create model substrates for studying cell-substratum interactions. nih.gov

Another significant area of research is in microelectronics and sensors . The ability to form thin, uniform, and insulating layers makes long-chain dichlorosilanes suitable for use as gate dielectrics in organic field-effect transistors and as passivation layers to protect sensitive electronic components. Their application in modifying the surfaces of nanoparticles is also an active area of research, aiming to improve their stability and dispersibility in various media. frontiersin.orgresearchgate.net

Furthermore, long-chain silanes are investigated for their potential in lubrication and anti-wear coatings . The formation of dense, ordered monolayers can significantly reduce friction and wear between moving parts, leading to more efficient and durable mechanical systems.

The versatility of long-chain dichlorosilanes is also being explored in the synthesis of polymers and composite materials . They can act as coupling agents to improve the interface between inorganic fillers and organic polymer matrices, resulting in materials with enhanced mechanical and thermal properties. cfsilicones.com The synthesis of long-chain branched polypropylene, for example, is an area of active research. researchgate.netresearchgate.net

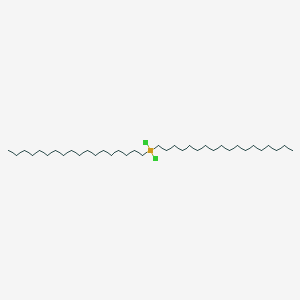

Structure

2D Structure

Properties

IUPAC Name |

dichloro(dioctadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37,38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBCPAJAUXIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402808 | |

| Record name | Silane, dichlorodioctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67494-12-6 | |

| Record name | Silane, dichlorodioctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorodioctadecylsilane and Precursors

Advanced Approaches in Direct Synthesis of Organochlorosilanes

The direct synthesis of organochlorosilanes, known as the Müller-Rochow process, is a cornerstone of the silicone industry. gelest.commdpi.com Discovered in the 1940s, this process facilitates the large-scale production of organosilicon monomers by reacting elemental silicon with organic chlorides. mdpi.comcolab.ws While primarily used for producing methylchlorosilanes, the underlying principles are fundamental to the broader field of organochlorosilane synthesis. gelest.com The reaction typically involves passing an organic chloride, such as methyl chloride, over a heated mixture of silicon and a catalyst. colab.ws

However, for long-chain alkyl chlorides like 1-chlorooctadecane, the high temperatures required for the direct process can lead to decomposition, making this route less practical for the direct production of dichlorodioctadecylsilane. gelest.com Therefore, the direct process is more relevant for producing the foundational silane (B1218182) precursors which can then be functionalized.

Catalytic Systems and Reaction Conditions in Direct Synthesis

The Müller-Rochow process is critically dependent on a catalytic system to achieve viable reaction rates and selectivity. Copper is the universally employed catalyst, typically used in the form of cuprous chloride (CuCl) or as part of a contact mass with silicon. researchgate.net The reaction is highly exothermic and carried out in fluidized bed reactors to manage heat and ensure efficient contact between the gaseous alkyl chloride and the solid silicon-catalyst mixture. researchgate.net

Promoters are often added to the catalytic system to enhance the yield and selectivity towards the desired diorganodichlorosilane product. Zinc is a common promoter, with other elements like tin, aluminum, and calcium also used to modify the catalyst's performance. researchgate.net

| Parameter | Typical Range | Notes |

| Catalyst | Copper (Cu) | Typically 5-15% by weight in the contact mass. researchgate.net |

| Promoters | Zinc (Zn), Tin (Sn), Aluminum (Al) | Trace amounts used to improve selectivity and reactivity. researchgate.net |

| Temperature | 280–350 °C | Yield of dialkyldichlorosilane often decreases above 300°C. gelest.comresearchgate.net |

| Pressure | 1–10 bar | Controls the residence time and concentration of the alkyl chloride gas. researchgate.net |

| Reactor Type | Fluidized Bed Reactor | Ensures optimal heat and mass transfer for the gas-solid reaction. researchgate.net |

Mechanistic Pathways of Silicon-Carbon Bond Formation in Dichlorosilane (B8785471) Synthesis

The mechanism of the direct process is complex and occurs on the surface of the silicon-catalyst contact mass. It is generally accepted that the reaction does not proceed with elemental silicon alone but requires the formation of active copper silicide (CuxSi) phases. mdpi.com The process can be summarized in several key steps:

Formation of Active Sites: The organic chloride reacts with the copper catalyst to form copper chloride, which then reacts with silicon to create active CuxSi intermetallic compounds. This is a crucial step that activates the silicon.

Adsorption and Dissociation: The alkyl chloride molecule adsorbs onto the active surface. The carbon-chlorine bond is cleaved, and the alkyl radical and chlorine atom bind to silicon atoms on the surface.

Surface Reactions: The adsorbed species undergo a series of surface-level rearrangements. Silicon-carbon and silicon-chlorine bonds are formed.

Desorption: The final organochlorosilane product, such as dimethyldichlorosilane, desorbs from the surface, regenerating the active site for the next catalytic cycle.

Research indicates multiple competing reaction pathways that lead to a mixture of products, including RSiCl₃, R₂SiCl₂, R₃SiCl, and various polysilanes. mdpi.com The catalyst and reaction conditions are tuned to favor the kinetically preferred formation of the dialkyldichlorosilane. mdpi.com

Functionalization Routes and Derivatization Strategies for Alkyl Dichlorosilanes

Given the challenges of using long-chain alkyl halides in the direct process, the synthesis of dichlorodioctadecylsilane relies on functionalizing simpler silicon-containing molecules. The two primary strategies are the hydrosilylation of long-chain alkenes and the alkylation of silicon halides using organometallic reagents.

Hydrosilylation in the Synthesis of Long-Chain Silane Intermediates

Hydrosilylation is a powerful and highly atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. nih.govpageplace.de To synthesize dichlorodioctadecylsilane, this reaction would involve adding dichlorosilane (H₂SiCl₂) across the double bond of two equivalents of 1-octadecene.

2 C₁₆H₃₃CH=CH₂ + H₂SiCl₂ → (C₁₈H₃₇)₂SiCl₂

This reaction is almost always catalyzed. For decades, platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆), have been the industry standard due to their high activity. epfl.ch The reaction typically proceeds with anti-Markovnikov selectivity, meaning the silicon atom adds to the terminal carbon of the alkene, resulting in the desired linear alkyl chain attached to the silicon. nih.gov More recently, in a push for more sustainable and cost-effective methods, catalysts based on earth-abundant metals like nickel, cobalt, and iron have been developed and shown to be highly effective. nih.govnih.gov

| Catalyst System | Silane Type | Key Features |

| Platinum Complexes (e.g., Speier's, Karstedt's) | Primary, Secondary, Tertiary | High activity and reliability; industry standard. epfl.ch |

| Cobalt Complexes (e.g., Co(acac)₂, Co-NHC) | Primary, Secondary | High turnover frequencies, good for selective alkyne hydrosilylation. nih.gov |

| Nickel Pincer Complexes | Secondary, Tertiary | Efficient for anti-Markovnikov hydrosilylation of terminal alkenes. nih.govepfl.ch |

| Iron Complexes | Primary | Low-cost, environmentally benign, suitable for geminal bis(silane) synthesis. nih.gov |

Utilization of Organometallic Reagents in Silane Alkylation

The use of organometallic reagents to form silicon-carbon bonds is a classical and versatile method in organosilicon chemistry. mt.com The most common approach involves the reaction of a silicon halide with a Grignard reagent (an organomagnesium halide). mmcmodinagar.ac.in To synthesize dichlorodioctadecylsilane, silicon tetrachloride (SiCl₄) would be treated with two equivalents of an octadecyl Grignard reagent, such as octadecylmagnesium bromide (C₁₈H₃₇MgBr).

SiCl₄ + 2 C₁₈H₃₇MgBr → (C₁₈H₃₇)₂SiCl₂ + 2 MgBrCl

A significant drawback of this method is the difficulty in controlling selectivity. The high reactivity of the Grignard reagent often leads to a mixture of products with varying degrees of alkylation (RSiCl₃, R₂SiCl₂, R₃SiCl, and R₄Si). sci-hub.se

To overcome this, modern advancements have focused on transition-metal-catalyzed cross-coupling reactions. These methods offer much greater control and selectivity. For instance, palladium-catalyzed silyl-Negishi reactions, which couple silyl (B83357) electrophiles with organozinc reagents, provide a direct route to alkyl silanes with improved yields. nih.gov Similarly, copper and nickel-catalyzed systems have been developed to selectively couple chlorosilanes with organoaluminum or Grignard reagents, allowing for the targeted synthesis of dialkyldichlorosilanes. sci-hub.sersc.org

| Method | Reagents | Selectivity Control | Byproducts |

| Traditional Grignard (Kipping) | SiCl₄, C₁₈H₃₇MgBr | Poor; often yields a mixture of alkylated silanes. sci-hub.se | Magnesium Halide Salts |

| Catalyzed Cross-Coupling (e.g., silyl-Negishi) | SiCl₄, C₁₈H₃₇ZnX, Pd catalyst | High; selective formation of the desired product. nih.gov | Zinc Halide Salts |

| Copper-Catalyzed Coupling | SiCl₄, Aryl/Alkyl Halide, Zn, Cu catalyst | High; eliminates the need to pre-form the organometallic reagent. rsc.org | Zinc Halide Salts |

Green Chemistry Principles and Sustainable Synthesis of Dichlorodioctadecylsilane

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. consensus.appacs.org When applied to the synthesis of dichlorodioctadecylsilane, these principles clearly favor modern catalytic methods over older, stoichiometric approaches.

Prevention of Waste : Catalytic hydrosilylation and catalyzed organometallic cross-coupling are highly selective, minimizing the formation of unwanted byproducts and thus preventing waste. nih.gov The direct process, by contrast, generates a complex mixture that requires extensive separation. colab.ws

Atom Economy : Hydrosilylation is an addition reaction and is 100% atom-economical, as all atoms from the reactants are incorporated into the final product. acs.org The Grignard reaction has lower atom economy due to the formation of stoichiometric amounts of magnesium halide salts as waste. consensus.app

Less Hazardous Chemical Syntheses : Developing catalytic systems that operate under milder conditions (lower temperature and pressure) reduces process hazards. The move away from pyrophoric organolithium reagents towards more stable organozinc or organoaluminum reagents also enhances safety. lsu.eduijnc.ir

Catalysis : The use of catalytic instead of stoichiometric reagents is a core principle of green chemistry. acs.org Catalytic hydrosilylation and cross-coupling reactions require only small amounts of a metal catalyst, which can often be recycled, making them superior to the stoichiometric use of Grignard reagents. nih.gov Furthermore, the development of catalysts based on abundant and less toxic metals like iron and nickel, as alternatives to precious metals like platinum, represents a significant advance in sustainable synthesis. epfl.chnih.gov

Design for Energy Efficiency : The direct process is energy-intensive, requiring temperatures of 280-350°C. researchgate.net In contrast, many catalytic hydrosilylation and cross-coupling reactions can be conducted at or near ambient temperature, significantly reducing energy consumption. consensus.appvapourtec.com

By embracing these principles, the synthesis of dichlorodioctadecylsilane can be shifted towards more sustainable pathways that are both economically and environmentally advantageous. ijnc.ir

Optimization of Process Parameters for Research-Scale Production

The synthesis of dichlorodioctadecylsilane at the research scale, primarily through the Grignard reaction, is subject to optimization of several critical process parameters to maximize yield and purity. The reaction involves the formation of an octadecyl Grignard reagent, which then reacts with a silicon tetrachloride precursor. The efficiency of this synthesis is highly dependent on factors such as stoichiometry, solvent, temperature, and reaction time.

A systematic approach to optimizing these parameters is crucial for developing a robust and reproducible synthetic protocol. Research in this area, by analogy with similar long-chain dialkyldichlorosilanes, focuses on a one-factor-at-a-time (OFAT) approach or design of experiments (DoE) to elucidate the optimal conditions. numberanalytics.comutwente.nl

Influence of Reactant Molar Ratio

The stoichiometry between the octadecyl Grignard reagent and silicon tetrachloride (SiCl₄) is a primary determinant of the product distribution. While a 2:1 molar ratio is theoretically required for the formation of dichlorodioctadecylsilane, deviations from this ratio can lead to the formation of mono-, tri-, or tetra-substituted silanes. An excess of the Grignard reagent tends to favor higher degrees of substitution, while an excess of SiCl₄ may result in a higher proportion of trichloro(octadecyl)silane.

To determine the optimal molar ratio for maximizing the yield of the desired dichlorodioctadecylsilane, a series of experiments can be conducted where the ratio of the Grignard reagent to SiCl₄ is systematically varied while keeping other parameters constant.

Table 1: Effect of Molar Ratio of Octadecylmagnesium Halide to SiCl₄ on Product Yield Fictional data for illustrative purposes

| Entry | Molar Ratio (Grignard:SiCl₄) | Yield of Dichlorodioctadecylsilane (%) |

| 1 | 1.8:1 | 65 |

| 2 | 1.9:1 | 78 |

| 3 | 2.0:1 | 85 |

| 4 | 2.1:1 | 82 |

| 5 | 2.2:1 | 75 |

The data suggests that a stoichiometric ratio of 2.0:1 is optimal for the formation of dichlorodioctadecylsilane under the tested conditions.

Impact of Solvent System

The choice of solvent is critical in Grignard reactions as it influences the solubility and reactivity of the Grignard reagent. numberanalytics.com Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. numberanalytics.com The solvent's coordinating ability can affect the Schlenk equilibrium of the Grignard reagent, thereby influencing its nucleophilicity and the reaction pathway. chem-station.com For long-chain alkyl Grignard reagents, a mixture of solvents, such as an ether with a higher boiling hydrocarbon like toluene (B28343), may be used to facilitate higher reaction temperatures. google.comacs.org

An investigation into the effect of the solvent system would involve conducting the synthesis in different ethers or solvent mixtures to identify the medium that affords the highest yield and purity of the target compound.

Table 2: Influence of Solvent on the Yield of Dichlorodioctadecylsilane Fictional data for illustrative purposes

| Entry | Solvent System | Reaction Temperature (°C) | Yield (%) |

| 1 | Diethyl Ether | 35 | 79 |

| 2 | Tetrahydrofuran (THF) | 66 | 88 |

| 3 | THF/Toluene (1:1) | 80 | 91 |

| 4 | 2-Methyl-THF | 80 | 85 |

Based on these illustrative findings, a mixed solvent system of THF and toluene appears to be the most effective, likely due to the higher achievable reaction temperature which can enhance reaction rates.

Effect of Reaction Temperature and Time

The temperature at which the Grignard reaction is carried out and its duration are interdependent parameters that significantly affect the outcome. numberanalytics.com While initiation of the Grignard reagent formation may require gentle warming, the subsequent reaction with SiCl₄ is often exothermic and may require cooling to control the reaction rate and prevent side reactions. chemguide.co.uk The reaction time must be sufficient to ensure complete conversion of the starting materials.

Optimization studies typically involve monitoring the reaction progress over time at various temperatures to establish the conditions that lead to the highest yield in the shortest reasonable timeframe.

Table 3: Optimization of Reaction Temperature and Time Fictional data for illustrative purposes

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 50 | 4 | 82 |

| 2 | 50 | 6 | 87 |

| 3 | 60 | 4 | 89 |

| 4 | 60 | 6 | 92 |

| 5 | 70 | 4 | 91 |

| 6 | 70 | 6 | 90 |

The exemplary data indicates that a reaction temperature of 60°C for a duration of 6 hours provides the optimal balance for achieving a high yield of dichlorodioctadecylsilane.

By systematically optimizing these key process parameters, a robust and efficient protocol for the research-scale production of dichlorodioctadecylsilane can be established, ensuring high yields and purity of the final product.

Reactivity and Reaction Mechanisms of Dichlorodioctadecylsilane

Hydrolysis of Silicon-Chlorine Bonds in Dichlorodioctadecylsilane

The general mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. researchgate.netbeilstein-journals.org This process can proceed through a transition state where the silicon atom is penta-coordinated. mdpi.com The presence of the two long octadecyl chains makes dichlorodioctadecylsilane highly nonpolar, necessitating the use of a co-solvent, such as diethyl ether or a tetrahydrofuran (B95107) (THF)/water mixture, to facilitate the reaction, as the silane (B1218182) itself has negligible solubility in water. beilstein-journals.orgwikipedia.org

The reaction is as follows: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl (where R = C₁₈H₃₇)

This hydrolysis is a highly exothermic process due to the formation of the strong silicon-oxygen bond. open.ac.uk

The hydrolysis of chlorosilanes is generally a rapid process. wikipedia.org The kinetics of the reaction are typically modeled as pseudo-first-order when water is present in large excess. nih.govnih.gov The rate of silanol (B1196071) formation is governed by several factors, including the concentration of the silane, the availability of water, and the steric and electronic nature of the organic substituents on the silicon atom. ingentaconnect.comresearchgate.net

Table 1: Representative Hydrolysis Data for Various Silanes (Illustrative) This table provides a qualitative comparison of hydrolysis rates for different types of silanes to illustrate the impact of substituent groups. The actual rates depend heavily on specific reaction conditions (pH, temperature, solvent).

| Silane Type | Substituent Groups | Relative Hydrolysis Rate | Primary Influencing Factor |

| Trichlorosilane (B8805176) | H, Cl, Cl | Very Fast | Low steric hindrance |

| Alkyltrichlorosilane | e.g., Methyl, Cl, Cl | Fast | Moderate steric hindrance |

| Dichlorodialkylsilane | e.g., Octadecyl, Octadecyl | Slow to Moderate | High steric hindrance mdpi.commdpi.com |

| Trialkylchlorosilane | e.g., Trimethyl | Moderate | Steric hindrance |

| Trialkoxysilane | e.g., Tetraethoxysilane | Slow | Slower leaving group (alkoxy vs. chloro) mdpi.com |

This is a generalized representation. Source citations refer to the principles of steric and electronic effects on hydrolysis kinetics. mdpi.comingentaconnect.comresearchgate.netmdpi.com

The rate of Si-Cl bond hydrolysis is profoundly influenced by catalysts and environmental conditions such as pH, temperature, and solvent.

pH and Catalysis: Hydrolysis can be catalyzed by both acids and bases. ingentaconnect.comresearchgate.net Under acidic conditions, a proton may coordinate to the chlorine atom, making it a better leaving group. Under basic conditions, the hydroxide (B78521) ion (OH⁻) is a more powerful nucleophile than water, leading to a significant acceleration of the reaction. beilstein-journals.org The hydrolysis rate for organosilanes is generally at its minimum in the neutral pH range (around pH 4 for alkoxysilanes, though the principle applies) and increases in both acidic and alkaline media. mdpi.com

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. fiveable.memdpi.com Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Solvent: The choice of solvent is critical, especially for a hydrophobic molecule like dichlorodioctadecylsilane. A co-solvent system (e.g., THF/water, dioxane/water) is necessary to bring the silane and water into the same phase for the reaction to occur. beilstein-journals.orgingentaconnect.com The polarity of the solvent can also influence the reaction rate by stabilizing the transition state.

Water Concentration: The rate of hydrolysis is dependent on the concentration of water. According to Le Chatelier's principle, a higher concentration of water will drive the reaction toward the formation of silanol products. nih.gov

Condensation Reactions and Siloxane Network Formation

The dioctadecylsilanediol produced during hydrolysis is typically an unstable intermediate. gelest.com These silanol molecules readily undergo condensation reactions with each other, eliminating a molecule of water to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, which is the cornerstone of the siloxane backbone. wikipedia.org This polycondensation process is what leads to the formation of oligomers and polymers. rsc.org

2 R₂Si(OH)₂ → HO-[Si(R₂)O]₂-H + H₂O → Further condensation

As a difunctional monomer (possessing two reactive sites), the condensation of dioctadecylsilanediol can lead to two primary types of structures:

Linear Polysiloxanes: The sequential head-to-tail condensation of difunctional silanediol (B1258837) units results in the formation of long, linear polymer chains, known as poly(dioctadecyl)siloxane. wikipedia.orgrsc.org

Cyclic Oligomers: Intramolecular condensation within a short linear chain or intermolecular condensation between several monomer units can lead to the formation of cyclic siloxanes, such as trimers (D₃) and tetramers (D₄), where 'D' represents a difunctional R₂SiO unit. rsc.orgscribd.com

The formation of linear versus cyclic products can be controlled by reaction conditions. For example, hydrolysis performed in a way that keeps monomer concentration low may favor the formation of cyclic species through intramolecular reactions. Industrial processes often first create a mixture of linear and cyclic oligomers, which is then further polymerized to achieve high molecular weight polymers. rsc.org True cross-linking to form a rigid three-dimensional network does not typically occur with purely difunctional silanes like dichlorodioctadecylsilane, as that requires monomers with three or more reactive sites (e.g., trichlorosilanes). essentialchemicalindustry.orgmdpi.com

The kinetics of condensation are, like hydrolysis, heavily influenced by steric and electronic factors.

Steric Effects: The two large octadecyl chains on each silicon atom exert a profound steric effect. This bulkiness hinders the close approach of two silanol molecules, which is necessary for condensation to occur. ingentaconnect.commdpi.com Consequently, the rate of condensation for dioctadecylsilanediol is expected to be significantly slower than for silanediols with smaller substituents. This steric hindrance can also influence the final polymer structure, potentially favoring the formation of more flexible linear chains over sterically strained small cyclic rings. open.ac.uk

Electronic Effects: The octadecyl groups are electron-donating alkyl groups. Electron-donating groups tend to slightly decrease the electrophilicity of the silicon atom, which can slow down the rate of nucleophilic attack by another silanol group. However, for alkylsilanes, the steric effect is generally the dominant factor controlling the reaction rate. mdpi.comingentaconnect.com

The structure and size of the final polysiloxane are critically dependent on the water-to-silane ratio and the pH of the reaction medium. Current time information in Colombo, LK.

Water/Silane Ratio: The stoichiometric water-to-silane ratio for the complete hydrolysis of a dichlorosilane (B8785471) is 2:1. Using a ratio below this value leads to incomplete hydrolysis and the presence of unreacted Si-Cl groups, which can also participate in condensation reactions with silanols. wikipedia.org A high water/silane ratio ensures complete hydrolysis before significant condensation occurs, but an excess of water can also dilute the silanol intermediates, potentially slowing the condensation rate. nih.gov The water content also influences whether the final structure is more linear or cyclic. nih.gov

pH: The pH of the medium is a key determinant of the final polymer architecture. mdpi.comnih.gov

Acidic Conditions (pH < 7): Under acidic catalysis, the condensation reaction rate is relatively slow compared to the hydrolysis rate. This condition tends to favor the formation of less-branched, more linear siloxane structures. mdpi.comnih.gov

Basic Conditions (pH > 7): Under basic catalysis, the condensation rate is significantly accelerated. This often leads to more random, highly branched, and densely cross-linked network structures, as deprotonated silanols (silanolates) are highly reactive nucleophiles that can attack other neutral silanols. mdpi.comnih.gov

Table 2: Influence of pH and Water Ratio on Siloxane Structure

| Condition | Hydrolysis Rate | Condensation Rate | Predominant Siloxane Structure |

| Acidic pH, High Water Ratio | Fast | Slow | Less branched, linear polymers mdpi.comnih.gov |

| Acidic pH, Low Water Ratio | Incomplete/Fast | Slow | Oligomers, potential for cyclic structures |

| Basic pH, High Water Ratio | Very Fast | Very Fast | More branched and condensed clusters mdpi.comnih.gov |

| Neutral pH | Slowest | Slowest | Gelation is slow, stable silanol solutions possible mdpi.com |

This table summarizes general trends observed in silane polymerization. Source citations refer to the underlying principles. mdpi.commdpi.comnih.gov

Interfacial Reactivity of Dichlorodioctadecylsilane with Substrates

The interfacial behavior of dichlorodioctadecylsilane is critical to its function in surface modification applications. The interaction with various substrates can be broadly categorized into covalent bonding and non-covalent interactions, each with distinct mechanisms and dynamics.

Dichlorodioctadecylsilane is known to form robust, covalently bonded self-assembled monolayers (SAMs) on hydroxylated surfaces such as metal oxides (e.g., silica (B1680970), alumina) and certain metals. osti.govmdpi.com The primary mechanism involves the hydrolysis of the chloro groups in the presence of surface-adsorbed water or atmospheric moisture, followed by a condensation reaction with the surface hydroxyl groups.

The initial step is the rapid hydrolysis of the Si-Cl bonds to form silanol (Si-OH) groups. This reaction is often catalyzed by the thin layer of water present on the substrate surface.

R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

These newly formed, reactive silanol groups then condense with the hydroxyl (-OH) groups present on the metal or metal oxide surface, forming stable siloxane (Si-O-Substrate) linkages. mdpi.com This process anchors the dichlorodioctadecylsilane molecule to the substrate.

R₂Si(OH)₂ + 2(Substrate-OH) → (Substrate-O)₂SiR₂ + 2H₂O

Furthermore, adjacent hydrolyzed silane molecules can undergo cross-polymerization, forming a network of siloxane bonds (Si-O-Si) parallel to the substrate surface. This cross-linking contributes to the formation of a dense and stable monolayer. mdpi.com The extent of this cross-polymerization can influence the structural and frictional properties of the resulting monolayer. mdpi.com Studies have shown that both the covalent attachment to the surface and the cross-linkages between chains affect the monolayer's structure, particularly for shorter alkyl chains. mdpi.com

The reactivity of the substrate is a key factor. Metal oxides with a high density of surface hydroxyl groups are particularly amenable to this type of covalent modification. osti.govresearchgate.net The surface can act as a Lewis acid or base, which can influence the electronic energetics and facilitate the reaction. osti.gov The formation of these covalent bonds is a type of covalent catalysis, where a transient covalent bond is formed between the substrate and the silane. creative-enzymes.com

| Reaction Step | Reactants | Products | Bond Type Formed |

|---|---|---|---|

| Hydrolysis | Dichlorodioctadecylsilane, Water | Dioctadecyldisilanol, Hydrochloric Acid | Si-OH (Silanol) |

| Surface Condensation | Dioctadecyldisilanol, Substrate Hydroxyl Groups | Covalently Bound Silane, Water | Si-O-Substrate (Siloxane) |

| Cross-Polymerization | Adjacent Dioctadecyldisilanol Molecules | Polysiloxane Network, Water | Si-O-Si (Siloxane) |

Beyond covalent bonding, non-covalent interactions play a significant role in the assembly and final structure of dichlorodioctadecylsilane monolayers. encyclopedia.pubfortunejournals.com These weaker forces are crucial for the ordering and packing of the long octadecyl chains.

The primary non-covalent forces at play are van der Waals interactions, specifically London dispersion forces, between the long alkyl chains of adjacent molecules. encyclopedia.pub These interactions, although individually weak, become significant due to the large number of contacts along the 18-carbon chains. encyclopedia.pub This leads to a self-assembly process where the alkyl chains align in a quasi-crystalline structure.

The adsorption dynamics are influenced by several factors. Molecular dynamics simulations have shown that the surface coverage is a critical parameter. acs.orgresearchgate.net At low coverages, the alkyl chains tend to lie flat on the surface. As the surface concentration increases, steric hindrance forces the chains to tilt and align more vertically, leading to a more ordered and dense film. researchgate.net The final structure is a dynamic equilibrium, with a portion of the alkyl chain closer to the silica surface being more disordered (primarily gauche conformations) and the distal end being more ordered (primarily trans conformations). acs.org

The adsorption process can be modeled to understand the kinetics. nih.gov While specific models for dichlorodioctadecylsilane are not detailed in the provided search results, general models for protein adsorption onto alkylsilane monolayers, such as the Random Sequential Adsorption (RSA) model, can provide insights into the initial binding events. nih.gov

It is important to note that even in systems designed for covalent attachment, physisorption (adsorption through non-covalent forces) can occur, where some chains are attached only through cross-linkages to covalently bound neighbors. mdpi.com This highlights the interplay between covalent and non-covalent interactions in determining the final monolayer structure and properties.

| Interaction Type | Description | Effect on Monolayer Structure |

|---|---|---|

| Van der Waals Forces (London Dispersion) | Weak, short-range electrostatic attractions between temporary dipoles in the alkyl chains. encyclopedia.pub | Promotes close packing and ordering of the octadecyl chains, leading to a more crystalline film. |

| π-π Interactions | Interactions between π-orbitals of molecular systems. encyclopedia.pub | Not directly applicable to the alkyl chains but could be relevant if the substrate has aromatic character. |

| Electrostatic Interactions | Interactions between charged or polar groups. encyclopedia.pub | Can influence the initial adsorption onto charged or polar surfaces. |

Advanced Applications in Materials Science and Surface Engineering Research

Fabrication and Engineering of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers constructed from dichlorodioctadecylsilane are highly organized, single-molecule-thick layers that spontaneously form on suitable substrates. These layers are prized for their ability to fundamentally alter the surface properties of a material, including its wettability, friction, and biocompatibility. The dichlorodioctadecylsilane molecule's structure, featuring a reactive dichlorosilyl head group and two long octadecyl (C18) hydrocarbon chains, is key to the formation of robust, well-defined monolayers.

Methodologies for Creating Highly Ordered SAMs from Dichlorodioctadecylsilane

The predominant method for fabricating highly ordered SAMs from dichlorodioctadecylsilane is solution-phase deposition. This process involves the immersion of a hydroxylated substrate (such as silicon dioxide, glass, or mica) into a dilute solution of dichlorodioctadecylsilane in an anhydrous organic solvent, typically a hydrocarbon like toluene (B28343) or hexadecane (B31444).

The key steps in this methodology are:

Substrate Preparation: The substrate must be scrupulously cleaned to remove organic and particulate contamination. It is then treated to ensure a high density of surface hydroxyl (-OH) groups, which act as anchoring sites for the silane (B1218182) molecules. This is often achieved by using piranha solution or UV/ozone treatment.

Controlled Environment: The deposition process is highly sensitive to moisture. A controlled, low-humidity environment is necessary to prevent premature and uncontrolled polymerization of the silane in the bulk solution. Trace amounts of water are, however, essential to initiate the monolayer formation process on the substrate surface.

Immersion and Growth: The hydroxylated substrate is immersed in the dichlorodioctadecylsilane solution. The molecules begin to adsorb onto the surface, where the formation of the monolayer occurs over a period ranging from minutes to several hours.

Rinsing and Curing: After the assembly process, the substrate is thoroughly rinsed with fresh solvent to remove any physisorbed molecules. A subsequent thermal curing step may be employed to enhance the covalent cross-linking within the monolayer and its bonding to the substrate, thereby increasing its durability.

Mechanisms of SAM Formation and Structural Evolution

The formation of a dichlorodioctadecylsilane SAM is a two-stage process involving hydrolysis and condensation.

Hydrolysis: The process initiates when the reactive silicon-chlorine (Si-Cl) bonds of the dichlorodioctadecylsilane molecule come into contact with trace water molecules present at the substrate-solvent interface. This reaction hydrolyzes the headgroup, replacing the two chlorine atoms with hydroxyl groups to form a highly reactive dioctadecylsilanediol intermediate.

Condensation: The newly formed silanol (B1196071) groups (Si-OH) can then undergo two critical condensation reactions:

Covalent Anchoring: A primary condensation reaction occurs between a silanol group on the molecule and a hydroxyl group on the substrate surface. This forms a strong, covalent siloxane (Si-O-Substrate) bond that anchors the molecule to the surface.

Lateral Polymerization: The second silanol group on the same molecule can react with a silanol group of an adjacent, anchored molecule. This results in the formation of lateral siloxane (Si-O-Si) bridges.

A key structural feature of SAMs derived from dichlorodioctadecylsilane is their tendency to form linear polymeric chains on the surface. Because each molecule has two reactive sites, it acts as a bifunctional monomer, leading to polymerization in one dimension along the surface. This contrasts with the more common trichlorosilane (B8805176) precursors (like octadecyltrichlorosilane), which have three reactive sites and can form a more extensively cross-linked two-dimensional network. The van der Waals interactions between the long octadecyl chains drive the close packing and ordering of the molecules into a dense, quasi-crystalline monolayer.

Factors Influencing SAM Quality, Density, and Durability

The final quality of the dichlorodioctadecylsilane SAM is governed by several interdependent experimental parameters. Precise control over these factors is essential for achieving a dense, highly ordered, and durable monolayer.

| Factor | Description | Impact on SAM Quality |

| Substrate Cleanliness | The substrate surface must be free of organic and particulate contaminants. | Contaminants can block binding sites, leading to pinholes and disordered domains in the final monolayer. |

| Water Concentration | Trace amounts of water are necessary for the hydrolysis of the Si-Cl headgroup. | Insufficient water slows or prevents monolayer formation. Excess water causes bulk polymerization in the solution, leading to the deposition of amorphous polysiloxane aggregates on the surface instead of a uniform monolayer. science.gov |

| Solvent | Anhydrous, non-polar solvents like toluene or hexadecane are typically used. | The solvent must not react with the silane and should have low water content. The solvent's polarity can influence the aggregation state of the silane. |

| Silane Concentration | Typically, dilute solutions (in the millimolar range) are used. | Higher concentrations can accelerate the formation of undesirable multilayers or bulk aggregates. Lower concentrations require longer deposition times. |

| Temperature | Deposition is usually carried out at room temperature. | Higher temperatures can increase the reaction rate but may also promote disordered film growth and bulk polymerization. |

| Reaction Time | The duration of substrate immersion in the silane solution. | Insufficient time results in incomplete surface coverage. Extended time can sometimes lead to the formation of multilayers if conditions are not optimal. |

Development of Functionalized Surfaces with Tunable Properties

The formation of a dichlorodioctadecylsilane SAM is a powerful method for engineering surfaces with specific, tunable properties. The dense layer of long hydrocarbon chains creates a surface that is chemically inert and possesses very low surface energy, which is the foundation for creating superhydrophobic, oleophobic, anti-fouling, and low-friction materials.

Research into Superhydrophobic and Oleophobic Coatings

The primary driver for the hydrophobic (water-repellent) and oleophobic (oil-repellent) properties of a dichlorodioctadecylsilane SAM is the low surface energy imparted by the tightly packed octadecyl chains. These non-polar alkyl chains present a "Teflon-like" surface to the external environment.

Hydrophobicity: On a smooth surface, a dense SAM of dichlorodioctadecylsilane can produce a highly hydrophobic surface with water contact angles typically exceeding 110-115 degrees.

Superhydrophobicity: To achieve superhydrophobicity (water contact angles >150° and low roll-off angle), the low surface energy of the SAM is combined with micro- or nano-scale surface roughness. mdpi.com This composite surface structure traps air in the rough features beneath the water droplet (the Cassie-Baxter state), minimizing the contact between the liquid and the solid surface and allowing droplets to roll off easily, carrying contaminants with them. youtube.com This produces a self-cleaning effect.

Oleophobicity: While the C18 hydrocarbon chains are inherently oil-like and thus not strongly oleophobic, the high packing density and crystalline order of the SAM can create surfaces that are repellent to a range of organic liquids. True oleophobicity often requires the use of fluorinated silanes, but well-ordered hydrocarbon SAMs can exhibit significant repellency towards higher surface tension oils.

| Property | Description | Typical Contact Angle |

| Hydrophobicity | The ability of the SAM-coated surface to repel water. | 110° - 115° (on a smooth surface) |

| Superhydrophobicity | An extreme form of water repellency observed on rough surfaces coated with the SAM. | > 150° |

| Oleophobicity | The ability of the SAM-coated surface to repel oils and other low surface tension organic liquids. | Varies with the specific oil; generally lower than water contact angles. |

Anti-Fouling and Low-Friction Surface Engineering

The unique properties of dichlorodioctadecylsilane SAMs are also being leveraged in research to develop surfaces that resist biological contamination and exhibit low friction.

Anti-Fouling Surfaces: Biofouling, the accumulation of unwanted biological matter on surfaces, is a major issue in marine and biomedical applications. nih.govresearchgate.net Surfaces coated with dichlorodioctadecylsilane operate on a "fouling-release" principle. nih.gov The low surface energy of the monolayer minimizes the adhesion strength of proteins, bacteria, and larger marine organisms. researchgate.net While the coating does not prevent the initial settlement of organisms, the adhesion is so weak that they can be easily removed by mild shear forces, such as water flow. specialchem.com

Low-Friction Surfaces: The creation of ordered, smooth surfaces at the molecular level can significantly reduce the coefficient of friction. SAMs of long-chain alkylsilanes have been investigated as boundary lubricants for microelectromechanical systems (MEMS) and other small-scale devices. researchgate.net The vertically aligned, densely packed octadecyl chains form a slippery surface that can reduce adhesion and wear between sliding components, with initial friction coefficients reported to be as low as 0.06 in some studies involving similar molecules. researchgate.net

Integration of Dichlorodioctadecylsilane in Hybrid Organic-Inorganic Materials Research

Role in Sol-Gel Chemistry and Polymeric Nanocomposites

The sol-gel process is a versatile method for creating oxide networks from molecular precursors. A dichlorodioctadecylsilane could theoretically be incorporated into a sol-gel system to introduce long alkyl chains, thereby modifying the surface properties of the resulting material. Similarly, in polymeric nanocomposites, it could be used to treat the surface of inorganic fillers to improve their dispersion within a polymer matrix. However, there is a lack of published studies that investigate and quantify the specific impact of dichlorodioctadecylsilane in these contexts.

Biomedical Materials Research and Surface Biocompatibility Enhancement

Surface properties play a crucial role in the biocompatibility of medical implants and devices. Surface modification with long-chain alkylsilanes can create hydrophobic surfaces, which can influence protein adsorption and subsequent cellular responses. While the general effects of such modifications are known, studies specifically evaluating the biocompatibility of surfaces modified with dichlorodioctadecylsilane are absent from the available literature.

Interfacial Modification for Biomolecule Immobilization

The immobilization of biomolecules on surfaces is essential for various biomedical applications, including biosensors and diagnostic devices. Silanization is a common first step in creating a surface suitable for attaching proteins or other biological molecules. While dichlorodioctadecylsilane could be used to create a hydrophobic surface onto which biomolecules might be adsorbed, there are no specific protocols or research findings that detail its use for covalent immobilization or its effectiveness in preserving the bioactivity of the immobilized molecules.

Design of Substrates for Cell Adhesion Studies

The surface chemistry of a substrate significantly influences cell adhesion, proliferation, and differentiation. Researchers often use self-assembled monolayers of silanes to create well-defined surfaces for studying cell behavior. The long alkyl chains of dichlorodioctadecylsilane would create a hydrophobic surface, and while the general principles of cell interactions with such surfaces are understood, there is no specific research available on the use of dichlorodioctadecylsilane to create substrates for cell adhesion studies or data on how cells respond to surfaces specifically modified with this compound.

Theoretical and Computational Investigations of Dichlorodioctadecylsilane Systems

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are essential for elucidating the intrinsic properties of the dichlorodioctadecylsilane molecule, including its geometry, electronic structure, and reactivity. These calculations solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution and energy landscapes for chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of the size of dichlorodioctadecylsilane.

DFT calculations can determine key molecular properties such as optimized geometry, bond lengths, bond angles, and vibrational frequencies. Furthermore, DFT is used to calculate bond dissociation energies (BDEs), which are crucial for understanding the stability of the molecule and the energy required to break specific bonds, such as the Si-Cl and Si-C bonds, during chemical reactions. nih.govnih.gov Analysis of the electronic properties, including the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO), provides insight into the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the silicon center, which is the initial step in hydrolysis.

Table 1: Representative Calculated Bond Dissociation Energies (BDEs) for a Model Dichlorodialkylsilane (Note: These are illustrative values for a generic long-chain dichlorodialkylsilane, as specific experimental or calculated data for dichlorodioctadecylsilane is not readily available in the literature.)

| Bond | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Si-Cl | M06-2X/def2-TZVPP | 110 - 125 |

| Si-C (alkyl) | M06-2X/def2-TZVPP | 85 - 95 |

| C-C (alkyl chain) | M06-2X/def2-TZVPP | 83 - 88 |

| C-H (alkyl chain) | M06-2X/def2-TZVPP | 98 - 105 |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can be computationally more demanding than DFT but are invaluable for studying reaction mechanisms.

For dichlorodioctadecylsilane, ab initio molecular dynamics can be used to simulate the elementary steps of its reaction with water (hydrolysis). acs.org These simulations can map the potential energy surface of the reaction, identifying transition states and calculating the activation energy barriers for the stepwise substitution of chloride ions with hydroxyl groups. acs.orgnih.govunm.edu This provides a fundamental understanding of the kinetics of the hydrolysis process, which is a critical precursor to the formation of siloxane bonds and the self-assembly on a substrate. nih.gov

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the formation and structure of self-assembled monolayers (SAMs) from dichlorodioctadecylsilane on a substrate like silica (B1680970).

In a typical MD simulation of this system, a model of a hydroxylated silica surface is constructed, and dichlorodioctadecylsilane molecules are placed near the surface in a solvent box. The simulation then tracks the trajectory of each atom as the silane (B1218182) molecules hydrolyze (often modeled pre-hydrolyzed as silanetriols for simplicity) and form covalent bonds with the surface and with each other. These simulations, which can model systems of thousands of molecules over nanoseconds, provide detailed information about the structure and dynamics of the resulting organic layer. nih.gov Key properties that can be extracted from MD simulations include the tilt angle of the octadecyl chains with respect to the surface normal, the thickness of the monolayer, the degree of conformational order (e.g., the number of gauche defects), and the packing density of the chains.

Table 2: Typical Parameters of Long-Chain Alkylsilane SAMs Obtained from MD Simulations (Note: These values are representative of well-ordered monolayers formed from C18-chain silanes on a silica substrate.)

| Parameter | Typical Simulated Value | Significance |

|---|---|---|

| Alkyl Chain Tilt Angle | 15° - 30° from surface normal | Indicates the collective orientation and packing efficiency of the chains. |

| Monolayer Thickness | 2.0 - 2.5 nm | Reflects the length and tilt of the fully extended alkyl chains. |

| Surface Coverage | ~4.5 molecules/nm² | Measures the packing density of silane molecules on the substrate. |

| Gauche Defect Percentage | < 10% in the lower chain | Quantifies the conformational order; lower values indicate a more crystalline-like structure. |

Computational Modeling of Siloxane Network Formation and Morphology

The reaction of dichlorodioctadecylsilane does not stop at the formation of a simple monolayer. The presence of two reactive chlorine atoms allows for the formation of Si-O-Si (siloxane) bridges between adjacent molecules, leading to a cross-linked polysiloxane network on the surface. Computational modeling can simulate this polymerization process to predict the resulting network's structure and morphology.

Statistical Mechanics Approaches to Understanding Silane Aggregation

Before covalent attachment to a surface, dichlorodioctadecylsilane molecules may undergo aggregation in solution. This pre-assembly can significantly influence the kinetics of monolayer formation and the ultimate structure of the film. Statistical mechanics provides a theoretical framework for understanding and modeling these aggregation processes.

Using principles from liquid state theory, models can be developed to predict the conditions under which aggregation occurs. nih.gov These models consider the interplay between the hydrophobic interactions of the long octadecyl chains, which promote aggregation, and the steric and electrostatic interactions of the reactive head groups. nih.gov By calculating quantities like the potential of mean force between two or more silane molecules, it is possible to determine the thermodynamic stability of small aggregates (dimers, trimers, etc.) and predict the critical concentration for micelle-like formation. This theoretical understanding helps to control the deposition process by tuning solvent conditions to either promote or prevent aggregation, thereby influencing the quality of the final surface coating. nih.gov

Advanced Analytical and Characterization Methodologies in Dichlorodioctadecylsilane Research

Spectroscopic Techniques for Investigating Chemical Transformations and Bonding

Spectroscopy is fundamental to understanding the molecular-level changes that dichlorodioctadecylsilane undergoes during hydrolysis, condensation, and surface binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the chemical reactions of dichlorodioctadecylsilane in real-time. nih.govmagritek.com By tracking the changes in the chemical environment of NMR-active nuclei like ¹H, ¹³C, and ²⁹Si, researchers can elucidate reaction mechanisms and identify intermediate oligomeric species.

In a typical hydrolysis and condensation reaction, dichlorodioctadecylsilane is converted into a polysiloxane network. ¹H NMR can monitor the disappearance of reactants and the appearance of products. asahilab.co.jp More significantly, ²⁹Si NMR provides direct insight into the silicon backbone of the forming polymer. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local bonding environment, allowing for the differentiation of various silicon species.

Key Research Findings from ²⁹Si NMR:

Reaction Monitoring: By acquiring spectra at regular intervals, the kinetics of the hydrolysis of the Si-Cl bonds and the subsequent condensation to form Si-O-Si linkages can be determined. iastate.edu

Identification of Intermediates: The initial stages of the reaction often involve the formation of silanols (R₂Si(OH)₂) and short-chain linear or cyclic oligomers. These intermediates exhibit distinct ²⁹Si NMR signals compared to the monomer and the final cross-linked polymer.

Below is a data table illustrating the typical ²⁹Si NMR chemical shifts observed during the polymerization of a dichlorodialkylsilane like dichlorodioctadecylsilane.

| Silicon Species | Typical ²⁹Si Chemical Shift (ppm) | Information Provided |

| Dichlorodioctadecylsilane (Monomer) | +10 to +15 | Starting material, characterized by two chlorine substituents. |

| Dioctadecylsilanediol (Hydrolyzed Intermediate) | -15 to -25 | Indicates the hydrolysis of Si-Cl bonds to Si-OH groups. |

| Linear Siloxane Units (in oligomers/polymer) | -20 to -25 | Represents silicon atoms within the main polymer chain. |

| Cyclic Oligomers (e.g., trimers, tetramers) | -5 to -15 | Formation of strained ring structures during condensation. |

| Terminal Silanol (B1196071) Groups (on polymer chain) | -10 to -20 | Represents the ends of polymer chains, indicating incomplete condensation. |

Note: Specific chemical shifts can vary based on solvent, concentration, and temperature.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for analyzing chemical bonds and confirming the successful functionalization of surfaces with dichlorodioctadecylsilane. nih.gov These methods are complementary; FTIR is sensitive to changes in dipole moments, while Raman is sensitive to changes in polarizability. youtube.com

When dichlorodioctadecylsilane reacts to form a polysiloxane film on a substrate, these techniques can track the key chemical changes:

The disappearance of the Si-Cl stretching vibration.

The appearance of a broad O-H stretching band from intermediate silanol groups.

The formation of the strong, characteristic Si-O-Si stretching band, confirming polymerization.

The persistent presence of C-H stretching vibrations from the octadecyl chains, confirming their incorporation onto the surface.

Raman spectroscopy is particularly useful for analyzing carbon-based materials and symmetric bonds, making it effective for studying the conformational order of the long alkyl chains in self-assembled monolayers. eag.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Significance in Dichlorodioctadecylsilane Analysis |

| C-H Stretching (Alkyl Chains) | 2850 - 2960 | FTIR/Raman | Confirms the presence of the octadecyl groups on the surface. |

| O-H Stretching (Silanol) | 3200 - 3600 (broad) | FTIR | Indicates hydrolysis of the Si-Cl bond; present in intermediates and at film defects. |

| Si-O-Si Asymmetric Stretching | 1000 - 1100 (broad) | FTIR | The primary indicator of polysiloxane network formation. |

| Si-OH Stretching | 850 - 950 | FTIR | Confirms the presence of silanol groups, key intermediates in the condensation reaction. |

| Si-Cl Stretching | 450 - 650 | FTIR/Raman | Signal for the unreacted monomer; its disappearance indicates completion of hydrolysis. |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top 5-10 nanometers of a material. brighton-science.comresearchgate.net This makes it ideal for analyzing the thin films formed by dichlorodioctadecylsilane.

By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS can provide quantitative information about the elements present (except H and He). lucideon.com High-resolution scans of specific elemental peaks reveal shifts in binding energy that correspond to different chemical states. For a dichlorodioctadecylsilane-treated surface, XPS can confirm:

Successful Grafting: The presence of Si, C, and O peaks and the absence or significant reduction of substrate peaks confirm the formation of a surface layer.

Complete Hydrolysis: The absence of a Cl 2p signal indicates that the Si-Cl groups have fully reacted.

Network Formation: High-resolution Si 2p spectra can be deconvoluted to identify contributions from different silicon environments, such as Si-C (from the alkyl chains), Si-O-Si (from the polysiloxane network), and Si-O-Substrate bonds, providing direct evidence of covalent attachment to an oxide surface.

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Interpretation |

| Si 2p | Si-C / Si-H | ~101-102 | Silicon bonded to the carbon of the octadecyl chain. |

| Si 2p | Si-O-Si / Si-O-C | ~102-103 | Silicon in the cross-linked polysiloxane network. |

| Si 2p | Si-O-Substrate | ~103-104 | Covalent linkage of the silane (B1218182) layer to an underlying oxide substrate (e.g., SiO₂). |

| O 1s | Si-O-Si | ~532.5 | Oxygen within the siloxane backbone. |

| O 1s | Si-O-H / Substrate-O | ~533.0 | Oxygen in residual silanol groups or from the underlying oxide substrate. |

| C 1s | C-C / C-H | ~285.0 | Carbon atoms within the octadecyl alkyl chains. |

| Cl 2p | Si-Cl | ~200.0 | Indicates the presence of unreacted dichlorodioctadecylsilane monomer. |

Microscopic and Imaging Techniques for Morphological and Structural Analysis of Films

While spectroscopy reveals chemical information, microscopy provides a visual understanding of the physical structure, topography, and uniformity of the films formed from dichlorodioctadecylsilane.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates three-dimensional images of a surface's topography. azooptics.com By scanning a sharp tip attached to a cantilever across the sample, AFM can map out surface features with nanoscale precision. spectraresearch.com

For films derived from dichlorodioctadecylsilane, AFM is used to:

Assess Film Homogeneity: AFM images reveal whether the silane has formed a smooth, complete monolayer or has aggregated into islands.

Quantify Surface Roughness: The root-mean-square (RMS) roughness can be calculated from AFM data, providing a quantitative measure of the film's smoothness, which is critical for many applications.

Measure Film Thickness: A scratch can be intentionally made in the silane layer, and AFM can then be used to scan across the scratch and measure the height difference between the coated and uncoated areas, yielding a precise measurement of the film thickness.

| Parameter | Typical Values for Alkylsilane Films | Significance |

| Root-Mean-Square (RMS) Roughness | < 1 nm (for smooth monolayers) | Indicates the uniformity and quality of the coating. |

| Film Thickness | 2-3 nm (for a vertical monolayer) | Correlates with the length of the octadecyl chain and indicates molecular orientation. |

| Domain Size | Variable (nm to µm) | Reveals information about the nucleation and growth mechanism of the film. |

SEM analysis is crucial for identifying:

Large-Scale Defects: Cracks, pinholes, or areas of dewetting in the coating that might be missed by the smaller scan sizes of AFM.

Particulate Contamination: The presence of dust or other contaminants on the surface that could compromise coating performance.

Coating Uniformity: By imaging different areas of a large sample, SEM can verify that the coating process has resulted in a consistent film across the entire surface. In some cases, SEM can also be used to observe variations in film thickness, especially for thicker, polymeric layers. mdpi.com

Surface Characterization Techniques for Wettability and Surface Energy

The wettability and surface energy of materials modified with dichlorodioctadecylsilane are critical parameters, particularly in applications where surface hydrophobicity is desired. Advanced analytical techniques provide quantitative measures of these properties, offering insights into the efficacy of surface treatments and the resulting surface characteristics.

Contact Angle Measurements for Hydrophobicity Assessment

Contact angle goniometry is a fundamental technique for assessing the hydrophobicity of a surface treated with dichlorodioctadecylsilane. This method involves dispensing a liquid droplet, typically deionized water, onto the modified surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface. A high contact angle is indicative of a hydrophobic surface, signifying poor wetting of the surface by the liquid. For surfaces treated with long-chain alkylsilanes like dichlorodioctadecylsilane, water contact angles are expected to be high, often exceeding 90 degrees, which is a common threshold for classifying a surface as hydrophobic.

The following table illustrates hypothetical contact angle data for different substrates treated with dichlorodioctadecylsilane, based on typical values observed for similar long-chain silane treatments.

| Substrate Material | Water Contact Angle (°) | Diiodomethane Contact Angle (°) |

| Silicon Wafer | > 105 | ~ 60-70 |

| Glass Slide | > 100 | ~ 55-65 |

| Aluminum | > 110 | ~ 70-80 |

Surface Free Energy Determination

Surface free energy is a quantitative measure of the excess energy at the surface of a material compared to the bulk. For dichlorodioctadecylsilane-modified surfaces, determining the surface free energy provides a more comprehensive understanding of the surface's wetting behavior than contact angle measurements alone. The surface free energy is typically calculated from contact angle measurements using at least two different liquids with known surface tension components (polar and dispersive).

Several models can be used to calculate surface free energy from contact angle data, with the Owens-Wendt-Rabel-Kaelble (OWRK) method being one of the most common. This method separates the surface free energy into dispersive and polar components. For a nonpolar surface, such as one functionalized with the long octadecyl chains of dichlorodioctadecylsilane, the dispersive component is expected to dominate, while the polar component would be minimal. This low polar component contributes significantly to the hydrophobicity of the surface.

While specific experimental values for dichlorodioctadecylsilane are not provided in the search results, studies on similar systems indicate that the surface free energy of such hydrophobic coatings is typically low. The long hydrocarbon chains of the dioctadecyl groups create a low-energy surface that repels water and other polar liquids.

Chromatographic and Thermal Analysis for Investigating Reaction Products and Stability

Investigating the reaction progression and thermal stability of dichlorodioctadecylsilane coatings is crucial for understanding their formation and long-term performance. Chromatographic and thermal analysis techniques are powerful tools for these purposes.

Due to the lack of specific studies on dichlorodioctadecylsilane in the provided search results, a generalized discussion of how these techniques would be applied is presented. For instance, in the context of antibody-drug conjugates, which are significantly more complex molecules, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are used to separate and quantify reaction products. researchgate.net Similarly, thermal analysis methods like differential scanning calorimetry (DSC) are employed to study the conformational stability of these conjugates. researchgate.netnih.gov

For dichlorodioctadecylsilane, gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be employed to monitor the progress of its hydrolysis and condensation reactions during surface modification. By analyzing aliquots of the reaction mixture over time, one could quantify the disappearance of the dichlorodioctadecylsilane reactant and the appearance of hydrolysis intermediates and final polysiloxane products. This would provide valuable kinetic data on the reaction.

The following table provides a hypothetical summary of the application of these techniques to study a dichlorodioctadecylsilane coating.

| Analytical Technique | Information Obtained |

| Gas Chromatography (GC) | Monitoring of reactant consumption and volatile byproduct formation during the silanization reaction. |

| Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature and thermal stability of the dichlorodioctadecylsilane coating. |

| Differential Scanning Calorimetry (DSC) | Characterization of phase transitions and conformational stability of the silane layer. |

Future Research Directions and Emerging Paradigms in Dichlorodioctadecylsilane Chemistry

Novel Synthetic Routes for Enhanced Efficiency and Environmental Impact Reduction

The traditional synthesis of dichlorodioctadecylsilane, while effective, presents opportunities for improvement in terms of efficiency and environmental sustainability. Future research is increasingly directed towards "green chemistry" principles to minimize hazardous byproducts and energy consumption.

Current synthetic approaches for organosilanes often involve multi-step processes with the use of chlorinated reagents and organic solvents, which can have environmental implications. The focus of next-generation synthetic routes is on improving atom economy, reducing waste, and utilizing renewable resources. While specific research on green synthesis of dichlorodioctadecylsilane is still emerging, trends in the broader field of silane (B1218182) and nanoparticle synthesis point towards several promising avenues. researchgate.netnih.govresearchgate.netmdpi.com

One promising area is the exploration of biocatalysis and the use of biological precursors. researchgate.net Drawing inspiration from the green synthesis of nanoparticles, which utilizes plant extracts or microorganisms as reducing and capping agents, researchers are investigating the potential for enzymatic processes to facilitate silane synthesis. nih.govresearchgate.netmdpi.com This could lead to milder reaction conditions and a reduction in the use of harsh chemicals.

Furthermore, the development of solvent-free or aqueous-based synthetic methods is a key objective. nih.gov This approach not only reduces the environmental footprint but can also simplify purification processes. The application of sustainable methodologies, such as aqueous micellar conditions, has been shown to improve yield and catalyst loading in other chemical syntheses and could be adapted for dichlorodioctadecylsilane production. nih.gov

The table below outlines potential future synthetic strategies for dichlorodioctadecylsilane, drawing parallels from advancements in green chemistry.

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Biocatalysis | Milder reaction conditions, higher selectivity, reduced byproducts. | Enzyme-catalyzed hydrosilylation, use of microbial processes. |

| Aqueous Synthesis | Elimination of organic solvents, simplified workup, improved safety. | Micellar catalysis, phase-transfer catalysis. |

| Solvent-Free Reactions | Reduced waste, increased reaction rates, lower energy consumption. | Mechanochemistry (ball milling), solid-phase synthesis. |

| Flow Chemistry | Improved process control, enhanced safety, easier scalability. | Microreactor technology for silane synthesis. |

These novel approaches are anticipated to not only enhance the economic viability of dichlorodioctadecylsilane production but also align its manufacturing with the growing global demand for sustainable chemical processes.

Tailoring Interfacial Properties for Next-Generation Smart Materials

Dichlorodioctadecylsilane is a key molecule for modifying surfaces to create materials with tailored interfacial properties. Its long octadecyl chains can impart significant hydrophobicity, making it valuable for a range of applications, from self-cleaning surfaces to anti-corrosion coatings. mdpi.come3s-conferences.org Future research in this area is focused on leveraging these properties to develop next-generation "smart materials" that can respond to external stimuli.

Smart materials are designed to have one or more properties that can be significantly changed in a controlled fashion by external stimuli, such as temperature, light, pH, or an electric or magnetic field. The surface functionalization of materials with dichlorodioctadecylsilane can play a crucial role in the development of such materials. For example, by creating superhydrophobic surfaces, it is possible to design materials with enhanced resistance to biofouling and icing.

The ability to precisely control the grafting of dichlorodioctadecylsilane onto various substrates is a key area of investigation. By manipulating the density and conformation of the grafted silane molecules, researchers can fine-tune the surface energy and wettability of a material. This level of control is essential for creating smart surfaces with switchable properties.

The following table details potential applications of dichlorodioctadecylsilane in the development of smart materials.

| Smart Material Application | Role of Dichlorodioctadecylsilane | Potential Impact |

| Self-Cleaning Surfaces | Creates a superhydrophobic surface that repels water and dirt. | Reduced maintenance and cleaning requirements for buildings, vehicles, and textiles. |

| Anti-Icing Coatings | Prevents ice formation and adhesion on surfaces. | Improved safety and efficiency for aircraft, wind turbines, and power lines. |

| Anti-Fouling Coatings | Resists the attachment of marine organisms to submerged surfaces. | Reduced fuel consumption for ships and improved performance of marine sensors. |

| Corrosion-Resistant Coatings | Forms a protective barrier against moisture and corrosive agents. mdpi.com | Extended lifespan of metal structures and components. |

| Smart Textiles | Imparts water repellency and stain resistance to fabrics. | Development of high-performance apparel and functional textiles. |

The continued exploration of dichlorodioctadecylsilane's role in surface modification will undoubtedly lead to the creation of innovative materials with enhanced performance and functionality.

Integration with Machine Learning and Data Science for Predictive Material Design